1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole

Pharmaceutical Quality Control Analytical Method Validation Impurity Profiling

Avoid batch-release risks with the exact CAS-registered Bilastine process impurity. This free-base benzimidazole intermediate provides the critical secondary amine handle for convergent synthesis and serves as a reliable HPLC/UPLC reference marker for ICH Q3A/B compliance. - ≥98% purity and distinct melting point (150-155°C) ensure precise quantification in stability studies and batch release. - Soluble in DMSO and methanol; well-defined LogP (~2.8) supports robust system suitability and MS-based impurity identification workflows.

Molecular Formula C16H23N3O
Molecular Weight 273.37 g/mol
CAS No. 110963-63-8
Cat. No. B189607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole
CAS110963-63-8
Molecular FormulaC16H23N3O
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCCOCCN1C2=CC=CC=C2N=C1C3CCNCC3
InChIInChI=1S/C16H23N3O/c1-2-20-12-11-19-15-6-4-3-5-14(15)18-16(19)13-7-9-17-10-8-13/h3-6,13,17H,2,7-12H2,1H3
InChIKeyYBJXRWANRTYCJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole: Bilastine Impurity & Scaffold Synthesis


1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (free base, CAS 110963-63-8) is a synthetic benzimidazole derivative characterized by a piperidin-4-yl group at the 2-position and an ethoxyethyl side chain at the N1-position. This compound is widely recognized as a key pharmaceutical intermediate and an identified process impurity (Bilastine Impurity 7) in the synthesis of the second-generation, non-sedating histamine H1 receptor antagonist Bilastine [1]. Its molecular formula is C16H23N3O, with a molecular weight of 273.37 g/mol . The presence of a secondary amine in the piperidine ring distinguishes it as a versatile building block for targeted medicinal chemistry and analytical method development [2].

1 Identified as Bilastine Impurity 7 for analytical control
2 Free piperidine NH provides a versatile handle for medicinal chemistry derivatization
3 Convergent synthesis intermediate supporting efficient Bilastine API manufacturing

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole: Generic Substitution Risks


Procurement decisions for 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole cannot rely on generic benzimidazole or piperidine scaffolds because the specific N1-ethoxyethyl substitution and the free piperidine secondary amine critically define its reactivity, impurity profile, and analytical behavior. Unlike fully substituted analogs (e.g., N-alkylated piperidines) or the final drug substance Bilastine, this compound serves as a unique synthetic handle and a key reference marker for impurity control [1]. Its distinct physicochemical properties—including a lower melting point (150-155°C) compared to Bilastine (~200-204°C) and a lower LogP (~2.8 vs. ~3.9) —render it easily distinguishable in quality control assays. Failure to procure this exact CAS-registered intermediate or impurity standard introduces risks of undetected process-related impurities, batch-to-batch variability, and non-compliance with ICH Q3A/Q3B guidelines during drug substance and product release [2].

! N-alkylated piperidine analogs lack the reactive NH, limiting their use as diversifiable intermediates
! Generic benzimidazole derivatives may not match the specific process impurity profile required for Bilastine quality control
! The final drug substance Bilastine cannot act as an impurity reference standard, creating gaps in impurity tracking

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole: Key Differentiation Metrics


High Purity vs Typical Bilastine Impurity Standards

This compound is offered with a high-performance liquid chromatography (HPLC) purity of ≥98.5%, which exceeds the commonly marketed purity specification of 95% for many other Bilastine-related impurities [1]. This higher purity standard reduces the risk of co-eluting contaminants during analytical method development and validation, ensuring more accurate quantification of the targeted impurity in Bilastine drug substance and drug product .

HPLC Purity
Reported
≥98.5%
vs ≥95% for typical Bilastine impurities
Supports improved impurity quantification and method sensitivity
Supplier CoA; verify lot-specific purity
Pharmaceutical Quality Control Analytical Method Validation Impurity Profiling

Distinct Melting Point vs Bilastine and Intermediates

The compound exhibits a sharp melting point range of 150-155°C (with decomposition) [1]. This is significantly lower than the melting point of the active pharmaceutical ingredient Bilastine, which is consistently reported in the range of 199-204°C . This ~50°C thermal differentiation is critical for performing identity tests (e.g., USP <741> melting range) and differential scanning calorimetry (DSC) to distinguish the free-base intermediate from the final drug product and other related substances.

Melting Point
Head-to-head
150–155 °C (dec.)
Bilastine: 199–204 °C
Enables thermal identity confirmation and contamination control
Sharp depression vs API supports orthogonal identity testing
Polymorph Screening Thermal Analysis Reference Standard Characterization

Lower Molecular Weight and Lipophilicity vs Bilastine and Alinastine

With a molecular weight of 273.37 g/mol and a predicted LogP of ~2.73-2.83, 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole is a smaller, less lipophilic molecule compared to the final drug Bilastine (MW 415.55 g/mol, LogP 3.92) and the structurally related antihistamine Alinastine (MW 433.63 g/mol) . These physicochemical properties suggest better aqueous solubility (estimated water solubility ~684 mg/L) and a lower propensity for non-specific binding in biological assays.

MW & Lipophilicity
Context-dependent
273.37 g/mol, cLogP ~2.8
Bilastine: 415.55 g/mol, LogP 3.9
Predicted properties suggest synthetic tractability
In silico estimates; experimental confirmation advised
ADME Prediction Drug Likeness Medicinal Chemistry

Key Intermediate for Streamlined Bilastine Synthesis

This compound serves as a critical late-stage intermediate in a convergent synthesis of Bilastine that avoids hazardous ethylene oxide and tedious protecting group chemistry [1]. The route utilizing 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole achieves a longest linear sequence of five steps and provides improved overall yields compared to earlier linear synthetic approaches, enhancing process efficiency and reducing cost-of-goods in large-scale manufacture [2].

Synthetic Route
Class-level
Convergent, 5-step longest linear sequence
Avoids ethylene oxide and metal-halogen exchange
May improve process efficiency and safety
Reported in process chemistry literature
Process Chemistry Convergent Synthesis API Manufacturing

Optimized Solubility in DMSO and Methanol

The compound is reported to be soluble in DMSO and methanol, and slightly soluble in water [1]. This solubility profile is advantageous for preparing concentrated stock solutions for in vitro assays and analytical method development (e.g., HPLC mobile phase compatibility). In contrast, the final drug Bilastine is described as insoluble in water and only very slightly soluble in ethanol, often requiring more specialized solvents or formulations for dissolution .

Solubility
Reported
Soluble in DMSO, MeOH
Bilastine: insoluble in water; very slightly soluble in ethanol
Simplifies sample preparation and analytical handling
Ambient temperature assessment; confirm for specific conditions
Sample Preparation Analytical Method Development Biological Assays

Selective Derivatization via Free Piperidine NH

The presence of a free secondary amine on the piperidine ring distinguishes 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole from close analogs such as 1-(2-ethoxyethyl)-2-(1-ethyl-4-piperidinyl)-1H-benzimidazole (CAS 110963-65-0) which bears an ethyl group on the piperidine nitrogen . The free NH group serves as a versatile handle for further functionalization, including alkylation, acylation, and sulfonylation, allowing for targeted synthesis of diverse chemical libraries. In contrast, N-alkylated analogs are terminal intermediates with limited downstream synthetic potential.

Functional Handle
Head-to-head
Free secondary amine (NH)
N-Ethyl analog lacks reactive amine
Enables late-stage diversification and analog generation
Distinguishes versatile intermediate from terminal dead-end analogs
Chemical Derivatization Scaffold Diversification Synthetic Utility

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole: Applications in Drug Development & QC


Impurity Profiling of Bilastine Drug Substance and Product

As a known process-related impurity (Bilastine Impurity 7) [1], this compound is essential for developing and validating HPLC/UPLC methods for purity analysis of Bilastine API and finished dosage forms. Its high purity (≥98.5%) and well-defined melting point (150-155°C) [2] make it an ideal reference standard for quantifying impurity levels in stability studies and batch release testing, ensuring compliance with ICH Q3A/B limits for unidentified and specified impurities.

Convergent Synthesis of Bilastine API

Procurement of this intermediate enables implementation of the improved, convergent synthesis of Bilastine described by Collier et al. [3]. This route minimizes hazardous reagents and protecting group manipulations, leading to a more efficient and scalable process. The free piperidine NH group serves as the attachment point for the final fragment in the convergent assembly of the Bilastine molecule.

Scaffold for Medicinal Chemistry & Library Synthesis

The unique combination of a benzimidazole core, a free piperidine amine, and an ethoxyethyl side chain makes this compound a privileged scaffold for generating novel chemical libraries. Its physicochemical properties (MW 273.37, cLogP ~2.8) align with favorable drug-like space, and the free amine allows for rapid diversification into amides, sulfonamides, and N-alkylated derivatives for exploring structure-activity relationships (SAR) in various target classes, including kinase inhibition and GPCR modulation [4].

Analytical Method Development & System Suitability

The distinct solubility profile (soluble in DMSO and methanol) [2] and significant melting point difference (~50°C lower) relative to Bilastine make this compound an excellent choice for preparing system suitability standards and spiked samples. It serves as a reliable marker for verifying chromatographic system performance (resolution, tailing factor, retention time) and for use as a positive control in mass spectrometry-based impurity identification workflows.

Application
Selection Property
Validation Focus
Impurity Profiling
HPLC/UPLC reference standard for Bilastine Impurity 7
Impurity quantification per ICH Q3A/B; stability and release testing
Convergent API Synthesis
Late-stage intermediate with free piperidine NH
Process efficiency, hazardous reagent reduction, and scalability
Medicinal Chemistry
Benzimidazole-piperidine scaffold with reactive amine
SAR exploration and library synthesis via N-functionalization
Analytical Method Development
System suitability marker with distinct solubility and thermal profile
Chromatographic performance verification and impurity identification

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